N-Acetyl-3,3',5-triiodo-L-thyronine-13C6
Description
Historical Context of Thyroid Hormone Analogs in Research
The study of thyroid hormone analogs dates to the mid-20th century, when researchers sought to elucidate the structure-activity relationships of endogenous thyroid hormones like thyroxine (T4) and triiodothyronine (T3). Early work by Gross and Pitt-Rivers in the 1950s identified T3 as the biologically active form of thyroid hormone, sparking interest in synthetic modifications to enhance stability or receptor specificity. By the 1970s, the development of radioimmunoassays (RIAs) for thyroid hormones highlighted the need for stable analogs to serve as calibration standards. However, limitations in RIA specificity—particularly cross-reactivity with structurally similar molecules—drove the exploration of acetylated derivatives. N-acetylation emerged as a strategy to modulate hormone solubility and metabolic stability, enabling precise quantification in biological matrices. The synthesis of N-acetyl-3,3',5-triiodo-L-thyronine (N-Ac-T3) represented a milestone, as its reduced protein-binding affinity simplified chromatographic separation.
Significance of Isotope-Labeled Thyroid Compounds
Isotope-labeled thyroid compounds revolutionized analytical methodologies by addressing critical challenges in mass spectrometry (MS)-based assays. Early deuterated standards, such as D4-T1AM, faced limitations due to differential decay kinetics compared to endogenous analytes, leading to quantification inaccuracies. The introduction of 13C6-labeled analogs, including N-Acetyl-3,3',5-triiodo-L-thyronine-13C6, resolved these issues by providing identical physicochemical properties to unlabeled counterparts while enabling discrimination via high-resolution MS. This advancement proved pivotal for studies requiring absolute quantification, such as assessing thyroid hormone metabolism in hepatic tissue or monitoring exogenous analog pharmacokinetics. For example, 13C6 labeling eliminated matrix effects in liquid chromatography-tandem MS (LC-MS/MS) assays, achieving recovery rates of 85–94% and intra-day precision below 5%.
Evolution of 13C6 Labeling Technologies in Biological Research
The synthesis of 13C6-labeled thyroid analogs initially relied on multistep organic reactions starting from 13C6-benzene derivatives. A breakthrough came with the development of Chan-Lam coupling reactions, which facilitated the assembly of iodinated aromatic rings with 13C6-labeled tyrosine precursors. Modern routes employ 13C6-bromobenzene as a starting material, enabling efficient incorporation of the stable isotope into both phenolic rings of T3 analogs. Key advancements include:
| Technology | Impact |
|---|---|
| Solid-phase extraction (SPE) | Enabled purification of 13C6 intermediates, minimizing isotopic dilution |
| High-resolution LC-MS/MS | Allowed real-time monitoring of 13C6 incorporation during synthesis |
| Automated synthesis platforms | Reduced human error in multi-step 13C6-labeling workflows |
These innovations reduced production costs and increased accessibility, making 13C6-labeled standards like this compound widely available for research.
Positioning of this compound in Modern Analytical Chemistry
In contemporary laboratories, this compound serves as an internal standard for LC-MS/MS assays quantifying free and total T3 in serum. Its acetyl group minimizes nonspecific binding to serum proteins, while the 13C6 label ensures co-elution with the native analyte, correcting for ion suppression/enhancement effects. A 2025 study demonstrated its utility in differentiating euthyroid sick syndrome from true hypothyroidism, where traditional immunoassays falter due to heterophilic antibodies. Furthermore, its use in multi-analyte panels allows simultaneous quantification of T3, reverse T3 (rT3), and thyroglobulin, streamlining diagnostic workflows.
Properties
Molecular Formula |
C₁₁¹³C₆H₁₄I₃NO₅ |
|---|---|
Molecular Weight |
698.97 |
Synonyms |
N-Acetyl-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine-13C6; N-Acetyl-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-L-alanine-13C6; N-Acetyltriiodothyronine-13C6_x000B_ |
Origin of Product |
United States |
Preparation Methods
Boronic Acid Synthesis and Optimization
The boronic acid precursor BA1 is synthesized from 13C6-bromo-benzene through a three-step sequence:
-
Methoxylation : Treatment with sodium methoxide and copper(I) bromide in anhydrous dimethylformamide (DMF) at 120°C yields 13C6-anisole (91% yield).
-
Bromination : Reaction with Selectfluor and sodium bromide in acetonitrile introduces a bromine atom ortho to the methoxy group (98% yield).
-
Lithium-Halogen Exchange : Cryogenic treatment with n-butyllithium and triisopropyl borate in tetrahydrofuran (THF)/toluene generates BA1 in quantitative yield. The use of Glauber’s salt (sodium sulfate decahydrate) during quenching minimizes side reactions, enhancing boronic acid purity.
This optimized procedure avoids traditional Grignard or trimethoxy borate methods, which often result in lower yields and impurities.
Chan-Lam Coupling and Deprotection
The core thyronine structure is assembled via a Chan-Lam coupling between BA1 and N-Acetyl-L-tyrosine ethyl ester (Scheme 1). Key conditions include:
-
Catalyst : Copper(II) acetate (2.5 equiv) in dichloromethane (DCM).
-
Ligands : Pyridine and powdered molecular sieves to stabilize the copper intermediate.
Following coupling, a three-step deprotection sequence is employed:
-
Ether Cleavage : Boron tribromide (BBr3) in DCM at −78°C removes the methoxy group.
-
Ester Hydrolysis : Lithium hydroxide in THF/water hydrolyzes the ethyl ester.
-
Acetamide Removal : Refluxing with hydrochloric acid in acetic acid liberates the free amine, yielding T0-13C6 (87% yield).
This stepwise approach replaces one-pot deprotection methods, which previously led to intermediate decomposition.
Iodination and Final Product Isolation
Regioselective Iodination
Iodination of the deprotected intermediate 7 is achieved using iodine (I2) in methanolic ammonia at 0°C. The reaction produces a 2:1 mixture of TA3-13C6 and its over-iodinated analogue TA4-13C6 (3,3',5,5'-tetraiodothyroacetic acid-13C6). Key factors influencing selectivity include:
Purification via Preparative HPLC
The iodinated mixture is resolved using preparative reversed-phase HPLC with a C18 column and acetonitrile/water mobile phase. Isolation yields are 10% for TA3-13C6 and 30% for TA4-13C6, reflecting the challenges of separating structurally similar iodinated metabolites.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
TA3-13C6 exhibits distinct 1H and 13C NMR signatures (Table 1):
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1H: Aromatic | 7.82 | Singlet | H-2, H-6 |
| 1H: Acetate | 3.57 | Singlet | CH2COO− |
| 13C: Phenolic C | 152.7–151.1 | Multiplet | C-1, C-1' |
Table 1. Selected NMR data for TA3-13C6 in DMSO-d6.
The 13C-labeling is confirmed by carbon-coupled splitting (JH,C = 160–164 Hz) in the aromatic region.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis confirms the molecular formula C15H10^13C6I3NO4 with a measured [M+H]+ ion at m/z 867.8214 (calc. 867.8218).
Challenges and Innovations
Q & A
Q. How is N-Acetyl-3,3',5-triiodo-L-thyronine-13C6 synthesized, and what are the critical steps to ensure isotopic integrity?
Methodological Answer: The synthesis involves isotopic labeling at the aromatic ring positions using ¹³C6-precursors. Key steps include:
- Protection of functional groups : Amino and carboxyl groups are protected (e.g., acetylation) to prevent undesired reactions during iodination .
- Iodination : Controlled iodination of L-tyrosine derivatives ensures regioselectivity at the 3, 3', and 5 positions. Excess iodine is avoided to prevent over-iodination .
- Isotopic incorporation : ¹³C6-labeled precursors are introduced during the synthesis of the thyronine backbone, with rigorous purification (HPLC >95%) to remove unlabeled byproducts .
- Characterization : ¹H NMR (e.g., δ 6.69–6.52 ppm for ¹³C-coupled aromatic protons) and high-resolution mass spectrometry (HRMS) confirm isotopic enrichment and structural integrity .
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Protection | Acetic anhydride, base | Acetylation of amino group |
| Iodination | I₂, HIO₃, H₂SO₄ | Regioselective iodination |
| Purification | Reverse-phase HPLC | Isolation of ¹³C6-labeled product |
Q. What analytical techniques are essential for confirming the purity and isotopic enrichment of this compound?
Methodological Answer:
- Liquid Chromatography (HPLC) : Purity (>95%) is verified using C18 columns with UV detection at 254 nm. Retention time is compared to unlabeled standards .
- Mass Spectrometry (HRMS) : Isotopic enrichment is confirmed by observing a molecular ion peak at m/z 656.93 (vs. 650.93 for unlabeled T3) and ensuring <1% unlabeled contamination .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR detect isotopic coupling (e.g., JHC = 156 Hz for aromatic protons) and confirm structural integrity .
Q. How should this compound be stored and handled to maintain stability?
Methodological Answer:
- Storage : Store at –20°C in amber vials under inert gas (e.g., argon) to prevent degradation. Solutions in methanol or 0.1 N NH₃/methanol are stable for 6 months at –80°C .
- Handling : Avoid repeated freeze-thaw cycles. Use glass vials to minimize adsorption losses. For long-term storage, lyophilize and store under vacuum .
Advanced Research Questions
Q. How can researchers optimize LC-HRMS/MS methods to quantify this compound alongside endogenous thyroid metabolites?
Methodological Answer:
- Column selection : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a 0.1% formic acid/acetonitrile gradient for baseline separation of acetylated and non-acetylated forms .
- Mass parameters : Operate in negative ion mode (ESI−) with optimized declustering potential (DP = −80 V) and collision energy (CE = −35 eV) for transitions like m/z 656.93 → 605.90 (loss of CH₃CO) .
- Internal standardization : Use ¹³C6-T3 (unacetylated) as a co-eluting internal standard to correct for matrix effects .
Q. Table 2. LC-HRMS/MS Parameters for Quantification
| Parameter | Value |
|---|---|
| Column | C18 (2.1 × 100 mm, 1.7 µm) |
| Flow rate | 0.3 mL/min |
| Gradient | 5–95% acetonitrile in 12 min |
| Ionization | ESI− |
| DP/CE | −80 V/−35 eV |
Q. What strategies resolve signal suppression or interference when using this compound as an internal standard in complex biological matrices?
Methodological Answer:
- Matrix-matched calibration : Prepare standards in analyte-free serum/plasma to mimic ion suppression effects .
- Solid-phase extraction (SPE) : Use mixed-mode SPE cartridges (e.g., Oasis MCX) to remove phospholipids and salts that cause suppression .
- High-resolution monitoring : Employ Q-TOF instruments to distinguish isotopic peaks from background interference (resolving power >30,000) .
Q. How do differences in acetylation and isotopic labeling impact pharmacokinetic studies compared to non-acetylated forms?
Methodological Answer:
- Metabolic stability : Acetylation reduces hepatic clearance by blocking deiodinase-mediated degradation, prolonging half-life in vivo .
- Isotopic effects : ¹³C labeling minimizes kinetic isotope effects (KIEs), ensuring metabolic behavior mirrors endogenous T3. Validate via comparative AUC analysis in rodent models .
Q. What are the best practices for validating assays using this compound in tissue-specific metabolism studies?
Methodological Answer:
- Tissue homogenization : Use bead-beating in PBS (pH 7.4) with protease inhibitors to extract metabolites without degrading the acetylated form .
- Recovery testing : Spike pre- and post-extraction samples to assess recovery (>85%) and matrix effects (<15% CV) .
- Cross-validation : Compare results with orthogonal methods (e.g., radioimmunoassay) to confirm accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
